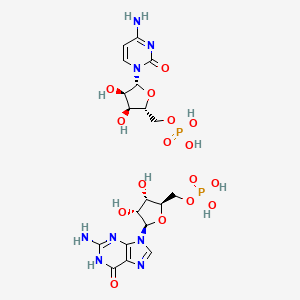
P-rCyd.P-rGuo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-rCyd.P-rGuo is a nucleic acid sequence composed of ribose-linked cytidine and guanosine. These compounds are part of the broader family of nucleotides, which are the building blocks of RNA. The sequence this compound specifically refers to a ribose sugar backbone linked to cytidine and guanosine through phosphate groups. This sequence plays a crucial role in various biological processes, including the storage and transmission of genetic information.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-rCyd.P-rGuo involves the chemical coupling of ribose-linked cytidine and guanosine. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The cytidine and guanosine nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of the phosphate linkage between the nucleotides. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers are commonly used to couple the nucleotides in a stepwise manner. The process involves the sequential addition of activated nucleotides to a growing chain, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure its quality.
化学反应分析
Types of Reactions
P-rCyd.P-rGuo can undergo various chemical reactions, including:
Oxidation: The ribose sugar and nucleobases can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the nucleobases, potentially altering their hydrogen bonding properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphate linkage, leading to the exchange of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA and RNA.
科学研究应用
P-rCyd.P-rGuo has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactivity.
Biology: Plays a role in understanding RNA structure and function, including its involvement in gene expression and regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antisense oligonucleotides and RNA interference.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of P-rCyd.P-rGuo involves its interaction with complementary RNA or DNA sequences. The ribose-linked cytidine and guanosine form hydrogen bonds with their complementary bases, facilitating the formation of double-stranded structures. This interaction is crucial for processes such as transcription and translation, where the sequence-specific binding of nucleotides determines the synthesis of proteins.
相似化合物的比较
Similar Compounds
P-rAdo.P-rCyd: Adenosine and cytidine linked through a ribose backbone.
P-rUrd.P-rGuo: Uridine and guanosine linked through a ribose backbone.
P-rThd.P-rCyd: Thymidine and cytidine linked through a ribose backbone.
Uniqueness
P-rCyd.P-rGuo is unique due to its specific sequence of cytidine and guanosine, which imparts distinct hydrogen bonding properties and reactivity. This sequence is particularly important in the context of RNA structure and function, where the specific arrangement of nucleotides determines the molecule’s biological activity.
属性
CAS 编号 |
25280-45-9 |
|---|---|
分子式 |
C19H28N8O16P2 |
分子量 |
686.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,8-/m11/s1 |
InChI 键 |
SDYIDXSXVMJNAE-FBGCOTALSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
相关CAS编号 |
25280-45-9 27965-02-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)



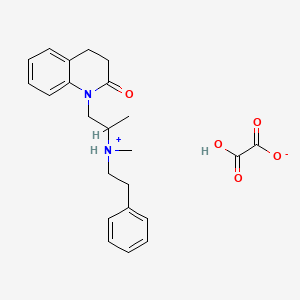
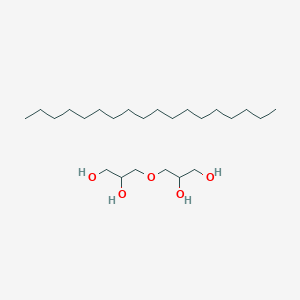
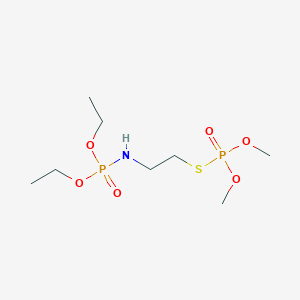
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)



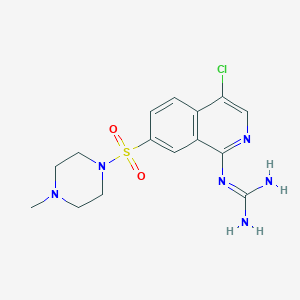
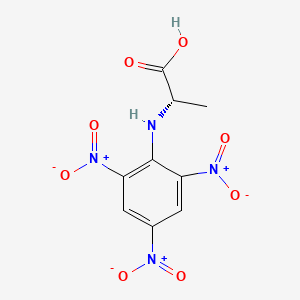
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
